molecular formula C7H3ClN2OS B1458744 2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1356016-35-7

2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde

Cat. No.: B1458744
CAS No.: 1356016-35-7
M. Wt: 198.63 g/mol
InChI Key: LVFUVLSBWJJAGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .

Scientific Research Applications

Synthesis of Antifolate Derivatives

A study by Dailide and Tumkevičius (2022) developed a synthesis for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines, showcasing their potential as lipophilic antifolates. The process begins with the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, further reacting with anilines to yield the title compounds. This work highlights the compound's role in creating antifolate molecules that could have implications in cancer therapy and antimicrobial applications (Dailide & Tumkevičius, 2022).

Development of Condensed Azines

Research conducted by Bakulina et al. (2014) explored the synthesis of condensed azines through the reaction of 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine derivatives. This synthesis pathway demonstrates the versatility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in constructing complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals (Bakulina et al., 2014).

Antibacterial Hydrazone Derivatives

The work of Rao et al. (2019) describes the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, starting from ethyl-4,6-dichloronicotinate. These compounds were evaluated for their antibacterial properties, indicating the potential use of 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde derivatives in creating new antimicrobial agents (Rao, V. Rao, & Prasad, 2019).

Exploration of Heterocyclic Chemistry

A study by Zinchenko et al. (2017) focused on the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde, showcasing the utility of 2-Chlorothieno[3,2-d]pyrimidine derivatives in developing novel heterocyclic compounds. This research contributes to the broader field of heterocyclic chemistry by providing new pathways for synthesizing pyrimidine-based molecules, which have a wide range of applications in medicinal chemistry and drug development (Zinchenko et al., 2017).

Biochemical Analysis

Biochemical Properties

2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and contextFor example, it has been observed to impact the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes related to cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition or activation of enzymes, resulting in changes in cellular signaling and gene expression . For instance, the compound may bind to the active site of a kinase, preventing its phosphorylation activity and thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, the compound may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFUVLSBWJJAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857184
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-35-7
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356016-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine (1.8 g), N-bromosuccinimide (1.8 g), 2,2′-azobis(2-methylpropionitrile) (0.1 g) in carbon tetrachloride (50 mL) was heated at reflux for 1 hour. The resulting mixture was cooled, the solid was filtered off and the filtrate was evaporated under reduced pressure. The residue was dissolved in acetonitrile (20 mL) and diisopropylethylamine (2.0 mL) was added, followed by pyridine-N-oxide (3 g) and the resulting mixture was heated at 100° C. for 30 minutes. The reaction mixture was cooled, diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (hexane/EtOAc) to afford 0.25 g of 2-chloro-thieno[3,2-d]pyrimidine-7-carbaldehyde and 1 g of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine starting material.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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